molecular formula C7H6FN3 B1486448 2-Azido-1-fluoro-4-methylbenzene CAS No. 1152586-23-6

2-Azido-1-fluoro-4-methylbenzene

Cat. No.: B1486448
CAS No.: 1152586-23-6
M. Wt: 151.14 g/mol
InChI Key: YGARARDFRFTGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-fluoro-4-methylbenzene is an organic compound characterized by the presence of an azido group (-N3), a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-fluoro-4-methylbenzene typically involves the nitration of 1-fluoro-4-methylbenzene followed by azidation. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and sodium azide for azidation.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure the efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction environments helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-fluoro-4-methylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Azido-1-fluoro-4-methylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

2-Azido-1-fluoro-4-methylbenzene is similar to other azido-substituted benzene derivatives, such as 2-Azido-4-fluoro-1-methylbenzene. its unique combination of functional groups makes it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • 2-Azido-4-fluoro-1-methylbenzene

  • 2-Azido-3-fluoro-1-methylbenzene

  • 2-Azido-5-fluoro-1-methylbenzene

This comprehensive overview highlights the significance of 2-Azido-1-fluoro-4-methylbenzene in scientific research and its potential applications in various fields

Properties

IUPAC Name

2-azido-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARARDFRFTGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-fluoro-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Azido-1-fluoro-4-methylbenzene
Reactant of Route 3
2-Azido-1-fluoro-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-Azido-1-fluoro-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Azido-1-fluoro-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-Azido-1-fluoro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.